Borapetoside F

Descripción

Propiedades

IUPAC Name |

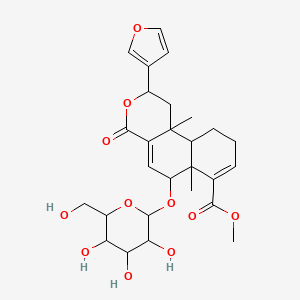

methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBSOXXWYBLSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Borapetoside F: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane diterpenoid glycoside, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Tinospora genus, particularly Tinospora crispa and Tinospora rumphii, this compound has drawn interest within the scientific community for its potential pharmacological applications.[1] This technical guide provides a detailed overview of the chemical structure, spectroscopic data, isolation methods, and biological activities of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound is characterized by a clerodane diterpenoid core structure linked to a glucose moiety. Its systematic IUPAC name is methyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₄O₁₁ | |

| Molecular Weight | 534.55 g/mol | [2] |

| CAS Number | 151200-50-9 | [2] |

| Appearance | Amorphous powder | |

| Solubility | Soluble in methanol (B129727) |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a definitive fingerprint of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N) [3]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 2.15 | m | |

| 1β | 1.85 | m | |

| 2 | 3.50 | m | |

| 3 | 5.40 | br s | |

| 4 | 5.95 | d | 4.0 |

| 6 | 4.80 | d | 8.0 |

| 10 | 2.55 | m | |

| 11 | 2.30 | m | |

| 12 | 2.05 | m | |

| 14 | 7.42 | br s | |

| 15 | 6.49 | d | 1.6 |

| 16 | 7.47 | d | 1.6 |

| 18 | 1.05 | s | |

| 19 | 0.95 | d | 6.5 |

| 20-OCH₃ | 3.70 | s | |

| 1' | 4.90 | d | 7.5 |

| 2' | 4.10 | t | 8.0 |

| 3' | 4.25 | t | 8.5 |

| 4' | 4.30 | t | 9.0 |

| 5' | 3.95 | m | |

| 6'a | 4.50 | dd | 11.5, 2.5 |

| 6'b | 4.35 | dd | 11.5, 5.5 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N) [3]

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 36.5 | 15 | 111.2 |

| 2 | 35.1 | 16 | 143.5 |

| 3 | 117.8 | 17 | 170.1 |

| 4 | 145.2 | 18 | 28.1 |

| 5 | 45.3 | 19 | 16.5 |

| 6 | 75.1 | 20-OCH₃ | 51.5 |

| 7 | 42.8 | 1' | 102.5 |

| 8 | 40.1 | 2' | 75.2 |

| 9 | 138.5 | 3' | 78.5 |

| 10 | 48.2 | 4' | 71.8 |

| 11 | 25.8 | 5' | 78.9 |

| 12 | 30.2 | 6' | 62.9 |

| 13 | 125.4 | ||

| 14 | 141.1 |

Experimental Protocols

Isolation of this compound

This compound was first isolated from the stems of Tinospora rumphii. The following is a generalized protocol based on the methods described for the isolation of clerodane diterpenoids from Tinospora species.

Methodology Details:

-

Extraction: The air-dried and powdered stems of the plant material are exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated in vacuo to yield the crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to concentrate in the more polar fractions, primarily the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing the presence of the target compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Hepatotoxicity Evaluation in a Murine Model

A study investigated the potential hepatotoxicity of a mixture of borapetosides B, C, and F. The following protocol is adapted from this study and is relevant for assessing the liver safety profile of this compound.

Experimental Design:

-

Animals: Male BALB/c mice.

-

Health Status Models:

-

Normal healthy mice.

-

Health-compromised mice: Induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 6 mg/kg.

-

-

Treatment Groups (for a 21-day study):

-

Control (vehicle).

-

This compound (specified dose, e.g., as part of a 500 mg/kg mixture of borapetosides B, C, and F) administered orally (p.o.) daily.

-

LPS only (on day 1).

-

This compound (daily p.o.) + LPS (single i.p. dose).

-

-

Acute Toxicity Study: A single high dose of the test compound (e.g., 500 mg/kg of the borapetoside mixture) is administered.

References

Borapetoside F: A Technical Guide on its Discovery, Natural Sources, and Biological Evaluation

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: Borapetoside F is a clerodane-type furanoditerpene glucoside, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and current understanding of this compound, with a focus on the experimental details and quantitative data relevant to researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first isolated and identified in 1996 from the stems of Tinospora rumphii Boerl., a plant belonging to the Menispermaceae family.[1][2][3][4][5] Subsequent phytochemical investigations have also identified this compound in other related species, most notably Tinospora crispa (L.) Hook. f. & Thomson and Tinospora tuberculata Beumée. These plants are widely distributed in Southeast Asia and are used in traditional medicine to treat various ailments, including diabetes and inflammatory conditions.

Physicochemical Properties

The chemical structure of this compound has been elucidated through spectroscopic analysis. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H34O11 | |

| Molecular Weight | 534.6 g/mol | |

| IUPAC Name | methyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate | |

| CAS Number | 151200-50-9 |

Experimental Protocols

Isolation of this compound from Tinospora rumphii

While the full experimental details from the original discovery paper are not publicly available, the general procedure for isolating furanoid diterpene glucosides from Tinospora species involves the following steps:

The structure of the isolated compound is then typically confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

In Vivo Hepatotoxicity Assessment of this compound

A study by Parveen et al. (2020) investigated the hepatotoxic potential of this compound in a murine model. The key aspects of their experimental protocol are outlined below.

Animals: Male ND-4 mice were used for the study.

Experimental Design: Two main experiments were conducted: a 21-day study and an acute toxicity study.

-

21-Day Study:

-

Mice were orally administered a standardized combination of borapetosides B, C, and F at a dose of 500 mg/kg body weight per day.

-

One group of mice was healthy, while another group was health-compromised, induced by a single intraperitoneal injection of lipopolysaccharide (LPS) (6 mg/kg).

-

-

Acute Toxicity Study:

-

Mice were administered a single oral dose of this compound at 500 mg/kg body weight.

-

Assessment of Hepatotoxicity:

-

Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) were measured as an indicator of liver damage.

-

Histopathological Examination: Liver tissues were collected, fixed, sectioned, and stained for microscopic examination to assess any pathological changes.

The workflow for the in vivo hepatotoxicity study is depicted below.

References

Isolation of Borapetoside F from Tinospora rumphii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of Borapetoside F, a clerodane-type furanoid diterpene glucoside, from the stems of Tinospora rumphii. This compound, along with other related compounds, has been identified in this plant species, which is known in the Philippines for its traditional medicinal uses. This document outlines a generalized experimental protocol based on established methods for isolating similar compounds from the Tinospora genus, presents key quantitative data, and visualizes the experimental workflow and a potential signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₄O₁₁ | [1] |

| Molecular Weight | 534.55 g/mol | [2] |

| Type of Compound | Furanoid Diterpene Glucoside | [3] |

| Plant Source | Tinospora rumphii (Stems) | [3] |

| Known Congeners | Borapetoside C, Rumphioside I | [3] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Data Type | Description | Reference |

| ¹H-NMR | Spectral data available for structural elucidation of the aglycone and sugar moieties. Specific shifts are detailed in the primary literature. | |

| ¹³C-NMR | Carbon signal assignments are crucial for confirming the clerodane skeleton and the glycosidic linkage. | |

| Mass Spectrometry (FAB-MS) | Fast Atom Bombardment Mass Spectrometry was utilized in the original structure determination to ascertain the molecular weight and fragmentation pattern. | |

| Optical Rotation | The specific rotation is a key parameter for characterizing chiral molecules like this compound. |

Experimental Protocols

The following is a detailed, generalized methodology for the isolation of this compound from Tinospora rumphii stems, compiled from various studies on the isolation of furanoid diterpene glucosides from the Tinospora genus.

Plant Material Collection and Preparation

-

Collection: The stems of Tinospora rumphii are collected and authenticated by a plant taxonomist.

-

Drying: The collected stems are air-dried in the shade for several weeks until a constant weight is achieved.

-

Pulverization: The dried stems are ground into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction

-

Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous residue.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The furanoid diterpene glucosides, being polar, are expected to concentrate in the EtOAc and n-BuOH fractions.

Chromatographic Purification

-

Column Chromatography: The bioactive fraction (typically EtOAc or n-BuOH) is subjected to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of CHCl₃ and MeOH, with the methanol concentration being incrementally increased (e.g., 100:0 to 80:20 v/v).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound (as determined by Thin Layer Chromatography) are further purified using preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly employed.

-

-

Final Purification: The fractions containing the pure compound are pooled, and the solvent is evaporated to yield purified this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (FAB-MS), and by comparison of the obtained data with published values.

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, studies on related borapetosides, such as Borapetoside A and C, suggest a potential role in modulating insulin (B600854) signaling and glucose metabolism. The following diagram illustrates a hypothetical pathway based on the known activities of its congeners.

Caption: Hypothetical insulin signaling pathway potentially modulated by this compound.

References

A Technical Guide to the Spectroscopic Characterization of Borapetoside F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Borapetoside F, a furanoid diterpene glucoside. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural compound classified as a furanoid diterpene glucoside. It has been isolated from several plant species of the Tinospora genus, including Tinospora crispa, Tinospora cordifolia, Tinospora rumphii, and Tinospora tuberculata[1][2][3]. Diterpenes from Tinospora species are of significant interest to the scientific community due to their diverse biological activities. The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic methods to determine its molecular structure, including the arrangement of atoms and functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | 534.2101 | [M+H]⁺ or related adduct, consistent with the molecular formula C₂₇H₃₄O₁₁ | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. While a complete, tabulated set of ¹H and ¹³C NMR data for this compound is not publicly available in readily accessible databases, the structural class of furanoid diterpene glucosides suggests the following expected spectral features:

-

¹H NMR:

-

Signals in the aromatic region corresponding to the protons of the furan (B31954) ring.

-

Several signals in the aliphatic region due to the diterpenoid skeleton, including methyl, methylene, and methine protons.

-

Characteristic signals for the anomeric proton of the glucose unit and other sugar protons.

-

Signals for protons attached to carbons bearing oxygen atoms, which would appear at a lower field.

-

-

¹³C NMR:

-

Resonances for the carbons of the furan ring.

-

A number of signals in the aliphatic region corresponding to the carbons of the clerodane diterpene core.

-

Signals corresponding to the six carbons of the glucose moiety, including the anomeric carbon.

-

Carbonyl and ester carbon signals.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show absorption bands characteristic of:

-

Hydroxyl groups (-OH): A broad band around 3400 cm⁻¹.

-

Carbonyl groups (C=O) of esters and lactones: Strong absorptions in the range of 1700-1750 cm⁻¹.

-

C-O stretching: Bands in the region of 1000-1300 cm⁻¹.

-

Furan ring: Characteristic absorptions.

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic analysis of this compound from a plant source, based on common practices in natural product chemistry.

1. Extraction and Isolation

-

Plant Material: Dried and powdered stems of a Tinospora species are used as the starting material.

-

Extraction: The powdered plant material is typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the complete structural assignment.

-

-

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

-

Instrumentation: High-resolution mass spectra are typically obtained using an ESI-TOF or ESI-QTOF mass spectrometer.

-

Data Acquisition: The instrument is operated in either positive or negative ion mode to obtain the mass-to-charge ratio of the molecular ion and its fragments.

-

-

IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

References

- 1. This compound | C27H34O11 | CID 21625636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furanoid diterpene glucosides from Tinospora rumphii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethnopharmacological and phytochemical attributes of Indian <i>Tinospora</i> species: A comprehensive review - Arabian Journal of Chemistry [arabjchem.org]

- 4. biorxiv.org [biorxiv.org]

Clerodane Diterpenes: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodane diterpenes are a large and structurally diverse class of natural products, isolated from a wide variety of plants, fungi, and marine organisms.[1][2] Their unique bicyclic core structure has attracted significant interest from the scientific community, leading to the discovery of a broad spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of clerodane diterpenes, with a focus on their anticancer, anti-inflammatory, antimicrobial, and insect antifeedant properties. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Anticancer Activity

Clerodane diterpenes have emerged as promising candidates for the development of novel anticancer agents. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.[3][4][5] The cytotoxic effects are often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity of Clerodane Diterpenes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various clerodane diterpenes against a range of human cancer cell lines. This data provides a comparative view of their cytotoxic potential.

| Clerodane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |

| Casearin J | T-ALL | Varies by cell line | [6] |

| Compound 1 | A549 | 63.8 ± 13.8 | [7] |

| Compound 1 | MCF7 | 136.2 ± 22.7 | [7] |

| Compound 2 | A549 | Moderate Activity | [7] |

| Compound 2 | MCF7 | Moderate Activity | [7] |

| Epimeric mixture 3 & 4 | A549 | 128.6 ± 31.0 | [7] |

| Epimeric mixture 3 & 4 | PC3 | 111.2 ± 2.9 | [7] |

| Triterpenoid 1 | 9 cancer cell lines | 7.65 - 44.17 | [8] |

| Flavone 4 | 9 cancer cell lines | 18.90 - 88.86 | [8] |

| Crude Extract DCB | CCRF-CEM | 5.69 µg/ml | [8] |

| Betulinic Acid (1 ) | CCRF-CEM | 8.80 | [8] |

| Doxorubicin | CCRF-CEM | 0.02 | [8] |

Note: The activity of many clerodane diterpenes is cell-line dependent. For a comprehensive understanding, it is recommended to consult the original research articles.

Signaling Pathways in Anticancer Activity

Clerodane diterpenes exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Two of the most notable pathways are the Notch1 and NF-κB signaling cascades.

The Notch1 signaling pathway is a crucial regulator of cell fate decisions, and its aberrant activation is implicated in several cancers, including T-cell acute lymphoblastic leukemia (T-ALL).[6][9] Some clerodane diterpenes, such as Casearin J, have been shown to interfere with this pathway. The proposed mechanism involves the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which leads to a disruption of Notch1 receptor maturation and subsequent downstream signaling.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic potential of natural products.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Clerodane diterpene stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the clerodane diterpene in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

References

- 1. Clonogenic Assay [en.bio-protocol.org]

- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Tinospora crispa: A Comprehensive Technical Guide to Borapetoside F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora crispa, a member of the Menispermaceae family, is a climbing shrub with a long history of use in traditional medicine across Southeast Asia. It is recognized for its diverse pharmacological properties, which are attributed to a rich array of secondary metabolites. Among these, the clerodane-type furanoditerpenoid glycosides, particularly the borapetosides, have garnered significant scientific interest. This technical guide provides an in-depth overview of Tinospora crispa as a source of Borapetoside F, a specific furanoditerpene with potential therapeutic applications. The document details the isolation and purification of this compound, its chemical characteristics, and explores its known and potential biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Profile of this compound

This compound is a clerodane furanoditerpene glycoside that has been successfully isolated from Tinospora crispa and its closely related species, Tinospora rumphii.[1][2] Its chemical structure has been elucidated through various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C27H34O11 |

| Molecular Weight | 534.55 g/mol |

| CAS Number | 151200-50-9 |

| Class | Furanoditerpene Glycoside |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Tinospora crispa involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.

Plant Material Collection and Preparation

-

Collection: The stems of Tinospora crispa are the primary source for the isolation of this compound.

-

Preparation: The collected stems are washed, air-dried, and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature. This process is typically carried out over several days to ensure the complete extraction of secondary metabolites.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a semi-solid residue.

Fractionation

The crude extract is subjected to liquid-liquid partitioning with a series of solvents of increasing polarity to separate compounds based on their solubility. A common fractionation scheme is as follows:

-

The crude extract is suspended in water and sequentially partitioned with:

-

n-hexane

-

Dichloromethane (B109758) (CH2Cl2) or Chloroform (CHCl3)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-butanol (n-BuOH)

-

This compound, along with other furanoditerpenoids, is typically found in the moderately polar fractions, such as the dichloromethane or ethyl acetate fractions.[3]

Chromatographic Purification

The fraction containing this compound is further purified using a combination of chromatographic techniques:

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of n-hexane/acetone or n-hexane/ethyl acetate can be used for silica gel chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC. A study on the isolation of furanoditerpenoids from Tinospora crispa reported the use of an L-80 column with a flow rate of 4 mL/min, where this compound had a retention time of 70 minutes.[4]

The purity of the isolated this compound is confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflows

The following diagrams illustrate the general workflows for the extraction and isolation of this compound from Tinospora crispa.

Biological Activity and Potential Signaling Pathways

While direct pharmacological studies on pure this compound are limited, the biological activities of other closely related borapetosides from Tinospora crispa provide valuable insights into its potential mechanisms of action.

Hepatotoxicity

A study investigating the hepatotoxic potential of a combination of borapetosides B, C, and F in mice did not find conclusive evidence of direct liver injury under the tested conditions.[5]

Potential Anti-diabetic Effects: An Extrapolation from Related Compounds

Several other borapetosides have demonstrated significant anti-diabetic properties, suggesting that this compound may have similar activities.

-

Borapetoside A: Has been shown to have hypoglycemic effects mediated through both insulin-dependent and insulin-independent pathways. It increases glucose utilization in peripheral tissues and reduces hepatic gluconeogenesis.

-

Borapetoside C: Improves insulin (B600854) sensitivity and is believed to act via the insulin receptor (IR), protein kinase B (Akt), and glucose transporter 2 (GLUT2) signaling pathway.

-

Borapetoside E: Has been found to improve hyperglycemia and hyperlipidemia in diet-induced diabetic mice by suppressing sterol regulatory element-binding proteins (SREBPs).

Based on the activities of its analogues, it is plausible that this compound could modulate insulin signaling and glucose metabolism. The following diagram illustrates a hypothesized signaling pathway for this compound, based on the known mechanisms of other borapetosides.

Quantitative Analysis

To date, there is a lack of published studies providing specific quantitative data on the yield or concentration of this compound in Tinospora crispa. A 2020 study developed a chemical fingerprint for Tinospora species, which included the quantitation of some marker compounds, and mentioned this compound, but did not provide specific quantitative results for this compound in the abstract. Future research should focus on developing and validating analytical methods, such as HPLC-MS/MS, for the accurate quantification of this compound in different Tinospora crispa extracts and preparations.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, bioactive compound from Tinospora crispa. While established protocols for the isolation of related furanoditerpenoids provide a solid foundation for its purification, further research is imperative to fully elucidate its pharmacological profile.

Key areas for future investigation include:

-

Optimization of Isolation Protocols: Development of more efficient and scalable methods for the isolation of this compound to facilitate further research.

-

Pharmacological Screening: Comprehensive in vitro and in vivo studies to determine the specific biological activities of pure this compound, particularly its potential anti-diabetic, anti-inflammatory, and cytotoxic effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Quantitative Analysis: Development of validated analytical methods to quantify the content of this compound in Tinospora crispa from different geographical locations and at various stages of growth.

A deeper understanding of this compound will not only contribute to the scientific knowledge of Tinospora crispa but also holds the potential for the development of new therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and lipophilic constituents of Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary In-Vitro Evaluation of Borapetosides: A Case Study on Borapetoside C

Introduction

Borapetosides are a class of clerodane diterpenoid glycosides isolated from plants of the Tinospora genus, notably Tinospora crispa. These compounds have garnered interest for their diverse pharmacological activities. While the user's query specifically requested information on Borapetoside F, a comprehensive review of current literature reveals a significant lack of published preliminary in-vitro studies for this specific compound. However, extensive research is available for other structurally related compounds from the same class, such as Borapetoside A, C, and E.

This technical guide will, therefore, focus on the well-documented preliminary in-vitro studies of Borapetoside C as a representative model. The methodologies, data, and signaling pathways detailed herein provide a foundational framework that researchers and drug development professionals can apply to the investigation of novel compounds like this compound. The primary focus of the available research on Borapetoside C is its hypoglycemic effect and its influence on insulin (B600854) signaling pathways.

Quantitative Data Summary

The hypoglycemic actions of Borapetoside C have been investigated in various models. The compound has been shown to enhance glucose utilization and improve insulin sensitivity. The key quantitative findings from in-vivo and related in-vitro precursor studies are summarized below.

| Parameter | Model / Cell Line | Treatment | Key Result | Citation |

| Plasma Glucose | Normal & Type 2 DM Mice | Acute, 5 mg/kg, i.p. | Attenuated elevated plasma glucose after oral glucose challenge. | [1] |

| Muscle Glycogen (B147801) | Type 2 DM Mice | 5 mg/kg Borapetoside C vs. 0.5 IU/kg Insulin | Caused a more prominent increase in glycogen content than insulin. | [1] |

| Protein Phosphorylation | T1DM Mice Liver | 5 mg/kg, twice daily for 7 days | Increased phosphorylation of Insulin Receptor (IR) and Akt. | [1] |

| Protein Expression | T1DM Mice Liver | 5 mg/kg, twice daily for 7 days | Increased expression of Glucose Transporter-2 (GLUT2). | [1][2] |

| Insulin Sensitivity | T1DM Mice | 0.1 mg/kg Borapetoside C + Insulin | Enhanced insulin-induced IR and Akt phosphorylation and GLUT2 expression. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the described actions of Borapetoside C and standard laboratory practices for evaluating metabolic compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

A fundamental first step in in-vitro analysis is to determine the cytotoxic potential of the compound to establish a safe therapeutic window for subsequent experiments.

-

Cell Culture: Seed appropriate cell lines (e.g., HepG2 for liver, L6 myotubes for muscle) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (or the test compound) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Insulin Signaling Proteins

This protocol is designed to assess the effect of the compound on the expression and phosphorylation of key proteins in the insulin signaling cascade.[1][2]

-

Cell Lysis: Culture cells to 80-90% confluency and treat with the test compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IR, IR, p-Akt, Akt, GLUT2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Caption: General workflow for the in-vitro evaluation of a natural compound.

Caption: The insulin signaling pathway modulated by Borapetoside C.[1][2]

Conclusion and Future Directions

The available in-vitro and in-vivo data strongly support the role of Borapetoside C as a potent hypoglycemic agent that acts by enhancing the insulin signaling cascade, specifically through the IR-Akt-GLUT2 pathway.[1] The experimental protocols and data presented serve as a robust blueprint for the investigation of other related compounds.

For this compound, a similar systematic in-vitro evaluation is warranted. Future studies should begin with cytotoxicity profiling to establish safe concentrations for further testing. Subsequently, its effects on key metabolic signaling pathways, such as the insulin signaling and MAPK pathways, should be investigated in relevant cell lines. Functional assays, including glucose uptake and glycogen synthesis, will be critical to elucidating its potential as a therapeutic agent for metabolic disorders. The anti-inflammatory potential, through modulation of pathways like NF-κB, also remains an important and unexplored area for all borapetosides, including this compound.

References

Hepatotoxicity Potential of Borapetoside F in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current scientific understanding of the hepatotoxicity potential of Borapetoside F, a furanoditerpenoid isolated from Tinospora crispa, in murine models. While the parent plant has been associated with instances of hepatotoxicity in humans, preclinical evidence to date does not indicate a similar risk for the isolated compound, this compound, under the tested conditions. This guide summarizes the key findings from murine studies, details the experimental protocols used for assessment, and visualizes the experimental workflow and relevant biological pathways. The primary evidence suggests that this compound, at doses up to 500 mg/kg body weight, does not induce significant hepatotoxicity in either healthy or health-compromised mice.[1][2][3][4] This document is intended to serve as a resource for researchers in toxicology, pharmacology, and natural product chemistry.

Introduction

Tinospora crispa, a medicinal plant used in traditional medicine across Southeast Asia, has been the subject of scrutiny due to several case reports of human hepatotoxicity.[4][5][6] This has led to investigations into the toxicological profile of its constituent compounds, including the furanoditerpenoid lactone, this compound. Furanoditerpenoids from other plant species have been implicated in liver injury, potentially through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites.[5]

Understanding the hepatotoxic potential of individual Borapetosides is crucial for the safe development of any phytopharmaceuticals derived from Tinospora crispa. This guide focuses on the available preclinical data for this compound in murine models, which are standard in vivo systems for assessing drug-induced liver injury (DILI).[7]

Quantitative Data Summary

| Study Type | Animal Model | Compound | Dose | Duration | Key Findings | Reference |

| Acute Toxicity | Mus musculus | Borapetosides B, C, and F | 500 mg/kg b. wt. | Single dose | Normal ALT levels; Unaltered liver histopathology | [1][2][3][4] |

| Sub-chronic Toxicity | Mus musculus (Normal) | Standardized combination of Borapetosides B, C, and F | 500 mg/kg b. wt. | 21 days | No conclusive hepatotoxicity observed | [1][2][3] |

| Sub-chronic Toxicity | Mus musculus (LPS-induced health-compromised) | Standardized combination of Borapetosides B, C, and F | 500 mg/kg b. wt. | 21 days | No conclusive hepatotoxicity observed | [1][2][3] |

Experimental Protocols

The following protocols are based on the methodology described in the study by Parveen et al. (2020) and supplemented with standard procedures for murine hepatotoxicity studies.

Animal Models

-

Species: Mus musculus (specific strain not detailed in the abstract).

-

Health Status: Normal healthy mice and a health-compromised model.

-

Induction of Health-Compromised State: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 6 mg/kg body weight was used to induce a systemic inflammatory response, thereby sensitizing the animals to potential hepatotoxic insults.[1][3]

Dosing and Administration

-

Test Article: this compound (in combination with Borapetosides B and C).

-

Vehicle: The vehicle used for administration was not specified in the available literature.

-

Route of Administration: Oral (p.o.) administration is inferred for the 21-day study, which is a common route for repeated dosing studies.

-

Dosage:

Assessment of Hepatotoxicity

-

Serum Biochemistry:

-

Blood samples were collected at the end of the study period.

-

Serum was separated for the analysis of liver function markers.

-

Alanine Aminotransferase (ALT) Assay: ALT levels, a key indicator of hepatocellular injury, were quantified. Commercially available enzymatic assay kits are typically used for this purpose, with absorbance measured spectrophotometrically.

-

-

Liver Histopathology:

-

At the termination of the study, mice were euthanized, and liver tissues were excised.

-

Livers were fixed in 10% neutral buffered formalin.

-

Fixed tissues were processed, embedded in paraffin, and sectioned.

-

Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Stained sections were examined under a light microscope for any pathological changes, such as necrosis, inflammation, steatosis, and changes in cellular architecture.

-

Visualizations

Experimental Workflow

References

- 1. Thieme E-Journals - Journal of Health and Allied Sciences NU / Full Text [thieme-connect.com]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An updated and comprehensive review on the ethnomedicinal uses, phytochemistry, pharmacological activity and toxicological profile of Tinospora crispa (L.) Hook. f. & Thomson - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Furanoid Diterpene Glucosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanoid diterpene glucosides are a significant class of natural products, many of which are derived from the clerodane and labdane (B1241275) structural families and exhibit a wide range of promising biological activities. Their complex structures, featuring a core diterpenoid scaffold, an integrated furan (B31954) ring, and a glycosidic linkage, present both a challenge and an opportunity for drug discovery and development. Understanding their biosynthetic pathway is paramount for enabling metabolic engineering and synthetic biology approaches for their sustainable production. This guide provides a detailed overview of the core biosynthetic pathway, focusing on the key enzymatic steps, quantitative data where available, and the experimental protocols necessary to investigate this pathway. The biosynthesis is a modular process involving three main stages: the formation of the diterpene backbone by diterpene synthases (diTPS), the oxidative formation of the furan ring by cytochrome P450 monooxygenases (CYPs), and the final glycosylation by UDP-glycosyltransferases (UGTs).

The Core Biosynthetic Pathway: A Three-Stage Process

The biosynthesis of furanoid diterpene glucosides originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells.[1] From GGPP, a modular, three-stage enzymatic cascade constructs the final complex molecule.

Stage 1: Formation of the Diterpene Scaffold

The initial and diversifying step is the cyclization of the linear GGPP molecule into a bicyclic diterpene scaffold. This is catalyzed by a class of enzymes known as diterpene synthases (diTPS). For clerodane-type furanoid diterpenes, this process typically involves two sequential diTPS enzymes:

-

Class II diTPS: These enzymes, such as clerodienyl diphosphate (B83284) synthase (CLPP synthase), catalyze the initial protonation-initiated cyclization of GGPP to form a bicyclic diphosphate intermediate, like clerodienyl diphosphate (CLPP).[2] In the well-studied biosynthesis of the furanoid diterpenoid salvinorin A in Salvia divinorum, the enzyme SdCPS2 was identified as a CLPP synthase, marking the committed step in the formation of the clerodane scaffold.[2]

-

Class I diTPS: This class of enzymes takes the diphosphate intermediate produced by the Class II diTPS and, through ionization of the diphosphate group, facilitates further cyclization and rearrangement reactions to form a stable diterpene alcohol. This often results in the formation of a hydroxyl group that serves as a reactive handle for subsequent modifications.

Stage 2: Furan Ring Formation by Cytochrome P450 Monooxygenases

The hallmark furan moiety is installed onto the diterpene scaffold through oxidative cyclization catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for the functional decoration and diversification of the initial diterpene backbone.[3]

-

CYP76 Family: Research has identified enzymes from the CYP76 family as key players in furan ring formation. In the biosynthesis of salvinorin A, the enzyme CYP76AH1 (also referred to as SdCS) catalyzes the formation of a dihydrofuran ring from a kolavenol-type intermediate.[1] This reaction involves the incorporation of an oxygen atom, which then initiates a nucleophilic attack on a nearby carbon to form the heterocyclic ring.[1] It is hypothesized that similar CYP76 family members are responsible for furan ring biosynthesis in other furanoid diterpenoids.

Stage 3: Glycosylation by UDP-Glycosyltransferases (UGTs)

The final step in the biosynthesis of furanoid diterpene glucosides is the attachment of a glucose moiety to the furanoid diterpene aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which utilize UDP-glucose as the activated sugar donor.[2][4] This glycosylation step significantly impacts the solubility, stability, and biological activity of the final compound.[2]

-

Identification of Diterpene-Specific UGTs: While a specific UGT for a furanoid diterpene has not yet been fully characterized, studies on related diterpenoids provide strong candidates. For instance, in the medicinal plant Andrographis paniculata, which produces labdane diterpenoids, the enzyme ApUGT12 (also known as UGT86C11) has been shown to catalyze the C19-O-glucosylation of the labdane diterpene andrograpanin.[4] Given the structural similarities and common glycosylation sites between labdane and clerodane diterpenes, it is highly probable that UGTs from the UGT86 family or similar families are responsible for the glycosylation of furanoid diterpenes.

Visualization of the Biosynthetic Pathway and Experimental Workflow

To provide a clearer understanding of the molecular transformations and the processes involved in their study, the following diagrams have been generated using the Graphviz DOT language.

Quantitative Data

Quantitative understanding of enzyme function and pathway flux is critical for metabolic engineering efforts. While comprehensive data for a complete furanoid diterpene glucoside pathway is still emerging, data from homologous systems provide valuable benchmarks.

Table 1: Enzyme Kinetic Parameters for Diterpene Modifying Enzymes

| Enzyme Family | Enzyme Example | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |

| CYP76 Family | CYP76C1 | Linalool | 11.2 ± 1.2 | 0.28 ± 0.01 | 25,000 | Arabidopsis thaliana | [5] |

| CYP76C2 | Linalool | 15.1 ± 2.6 | 0.23 ± 0.01 | 15,230 | Arabidopsis thaliana | [5] | |

| CYP76C4 | Linalool | 12.3 ± 1.5 | 0.25 ± 0.01 | 20,325 | Arabidopsis thaliana | [5] | |

| UGT86 Family | ApUGT12 (UGT86C11) | Andrograpanin | 11.12 ± 0.65 | 0.264 | 23741 | Andrographis paniculata | [4] |

| 14-deoxy-11,12-didehydroandrographolide | 20.34 ± 1.12 | 0.093 | 4572.27 | Andrographis paniculata | [4] | ||

| UDP-Glucose | 268.11 ± 13.08 | 0.167 | 622.80 | Andrographis paniculata | [4] |

Table 2: Quantitative Analysis of Furanoid Diterpenes in Plant Tissues

| Compound | Plant Species | Tissue | Concentration Range | Analytical Method | Reference |

| Tinosporaside | Tinospora cordifolia | Stem | 0.04 - 0.35 mg/g DW | HPLC-UV-DAD | [6] |

| Columbin | Tinospora cordifolia | Stem | 0.02 - 0.21 mg/g DW | HPLC-UV-DAD | [6] |

| Teucrin A | Teucrium chamaedrys | Alcoholic Beverages | 1 - 6.1 mg/L | HPLC | [7] |

DW = Dry Weight

Detailed Experimental Protocols

The elucidation of the furanoid diterpene glucoside biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

4.1 Protocol for Heterologous Expression of Plant Cytochrome P450s in Saccharomyces cerevisiae

This protocol is adapted for the expression of membrane-bound plant CYPs, which often require co-expression with a cytochrome P450 reductase (CPR) for activity.

-

Vector Construction:

-

Synthesize the codon-optimized coding sequences for the candidate plant CYP and a plant CPR (e.g., from Arabidopsis thaliana).

-

Clone the CYP gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Clone the CPR gene into a compatible yeast expression vector with a different selectable marker.

-

Alternatively, create a dual-expression vector containing both the CYP and CPR cassettes.

-

-

Yeast Transformation:

-

Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

-

Plate the transformed cells onto selective synthetic defined (SD) medium lacking the appropriate auxotrophic marker(s) (e.g., uracil, tryptophan).

-

Incubate at 30°C for 2-3 days until colonies appear.

-

-

Protein Expression:

-

Inoculate a single colony into 5 mL of selective SD medium containing 2% glucose and grow overnight at 30°C with shaking (250 rpm).

-

Use the starter culture to inoculate 50 mL of the same medium and grow to an OD600 of ~1.0.

-

Harvest the cells by centrifugation (3,000 x g, 5 min) and wash with sterile water.

-

Resuspend the cell pellet in 50 mL of selective SD induction medium containing 2% galactose instead of glucose to induce protein expression.

-

Incubate at 30°C with shaking for 24-48 hours.

-

-

Microsome Preparation:

-

Harvest the induced cells by centrifugation (4,000 x g, 10 min, 4°C).

-

Wash the cell pellet with ice-cold TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in 2 mL of TEK buffer per gram of wet cell weight, adding 1 mM dithiothreitol (B142953) (DTT) and a protease inhibitor cocktail.

-

Lyse the cells by mechanical disruption with glass beads (0.5 mm diameter) using a bead beater (e.g., 8 cycles of 30s on, 30s off on ice).

-

Centrifuge the lysate at 10,000 x g for 20 min at 4°C to pellet cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and gently wash the microsomal pellet with TES buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

-

Resuspend the pellet in a minimal volume of TES buffer, homogenize, and store at -80°C.

-

4.2 Protocol for In Vitro Assay of UDP-Glycosyltransferase Activity with a Diterpene Substrate

This protocol describes a typical endpoint assay to determine the activity of a purified or recombinantly expressed UGT.

-

Reagents and Materials:

-

Purified recombinant UGT enzyme.

-

Diterpene aglycone substrate (e.g., furanoclerodane) dissolved in DMSO (stock solution ~10 mM).

-

UDP-glucose (sugar donor) dissolved in water (stock solution ~50 mM).

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Quenching Solution: 1:1 (v/v) Acetonitrile:Methanol.

-

96-well reaction plate or microcentrifuge tubes.

-

-

Assay Procedure:

-

Prepare a reaction mixture in a total volume of 50 µL. The final concentrations should be optimized, but a typical starting point is:

-

100 µM Diterpene substrate (add 0.5 µL of 10 mM stock; final DMSO concentration 1%).

-

1 mM UDP-glucose (add 1 µL of 50 mM stock).

-

1-5 µg of purified UGT enzyme.

-

Assay buffer to 50 µL.

-

-

Set up control reactions:

-

No enzyme control: Replace enzyme volume with assay buffer.

-

No UDP-glucose control: Replace UDP-glucose volume with water.

-

No diterpene substrate control: Replace substrate volume with DMSO.

-

-

Pre-incubate the reaction mixture (without enzyme) at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the UGT enzyme.

-

Incubate for a set period (e.g., 30-60 minutes) at 30°C. The reaction time should be within the linear range of product formation.

-

Terminate the reaction by adding 100 µL of ice-cold quenching solution.

-

-

Product Analysis:

-

Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

-

Separate the substrate and product using a C18 column with a water/acetonitrile gradient.

-

Identify the product peak by comparing its retention time and mass spectrum to an authentic standard (if available) or by observing the appearance of a new peak with the expected mass of the glycosylated diterpene in the full reaction compared to the controls.

-

Quantify the product formation by creating a standard curve with an authentic standard or by using the substrate depletion method.

-

Conclusion and Future Outlook

The biosynthesis of furanoid diterpene glucosides is a complex and fascinating pathway that is beginning to be unraveled. The core machinery involves the collaborative action of diTPS, CYP, and UGT enzymes. While significant progress has been made in identifying candidate genes and understanding the general mechanism, a complete, step-by-step enzymatic characterization of a pathway leading to a specific furanoid diterpene glucoside remains a key research goal. Future work should focus on the identification and characterization of the specific CYPs that form the furan ring in medicinally important compounds from genera like Tinospora and Teucrium, as well as the UGTs that perform the final glycosylation. The detailed protocols and quantitative data presented in this guide provide a framework for these future investigations. Success in this area will unlock the potential for metabolic engineering and synthetic biology to produce these valuable compounds at scale, paving the way for their development as next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. scispace.com [scispace.com]

- 4. UGT86C11 is a novel plant UDP-glycosyltransferase involved in labdane diterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Function of the Cytochrome P450 CYP76 Family from Arabidopsis thaliana in the Metabolism of Monoterpenols and Phenylurea Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

Methodological & Application

Analytical methods for Borapetoside F quantification in plant extracts

Abstract

This application note details analytical methods for the quantitative determination of Borapetoside F in plant extracts, particularly from Tinospora crispa. This compound, a clerodane diterpenoid, is a significant bioactive compound found in this plant species. Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. The protocols provided herein describe a general workflow from sample preparation to analysis by High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not widely published, this document compiles and adapts methodologies used for similar compounds in the same plant matrix.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a medicinal plant widely used in traditional medicine across Southeast Asia.[1] Its therapeutic properties are attributed to a diverse range of phytochemicals, including alkaloids, flavonoids, and diterpenoids.[1] Among the characteristic compounds of T. crispa are the clerodane-type furanoditerpenoids, which include a series of borapetosides.[1] this compound is one such compound that has been identified in the extracts of this plant.[2] Given the pharmacological interest in Tinospora species, reliable analytical methods are essential for the quantification of its bioactive constituents to ensure the quality and efficacy of related herbal products. This application note provides a detailed protocol for the extraction and quantification of this compound from plant materials.

Experimental Protocols

Sample Preparation: Extraction of this compound from Tinospora crispa

A common method for extracting diterpenoids from Tinospora crispa involves maceration with an organic solvent followed by fractionation.[3][4]

Materials and Reagents:

-

Dried and powdered stems of Tinospora crispa

-

n-Hexane

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

Weigh 500 g of powdered, dried stems of Tinospora crispa.

-

Macerate the powder in 70% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.[3]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude hydroalcoholic extract.[3]

-

Perform liquid-liquid fractionation by partitioning the concentrated extract with n-hexane to remove nonpolar constituents.[3]

-

The n-hexane insoluble fraction, which is enriched with more polar compounds including this compound, is collected and dried. This will be referred to as the purified extract.[3]

-

For analysis, accurately weigh a portion of the dried purified extract and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS/MS system.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated HPLC-UV-DAD method for the quantification of other constituents in Tinospora species.[5][6][7]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[6]

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is recommended.

-

Gradient Program: Start with a higher proportion of water and gradually increase the acetonitrile concentration over the run. A suggested starting point is 10% B, increasing to 90% B over 40 minutes.

-

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 25°C.

-

Detection Wavelength: As this compound is a diterpenoid lactone, detection can be attempted in the lower UV range, typically between 210-254 nm. A Diode Array Detector would be beneficial to determine the optimal wavelength.

-

Injection Volume: 10 µL.[5]

Calibration:

Prepare a stock solution of isolated and purified this compound standard of known purity in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the plant extracts. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

-

LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: Similar to the HPLC-UV method, a gradient of water and acetonitrile with 0.1% formic acid is commonly used.[8]

-

Flow Rate: 0.3 mL/min.[8]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for diterpenoids.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification. This requires the determination of the precursor ion (the molecular ion of this compound, [M+H]⁺ or [M+Na]⁺) and a suitable product ion after collision-induced dissociation. These transitions would need to be optimized using a pure standard of this compound.

Data Presentation

The following tables summarize the typical validation parameters that should be established for a quantitative method. The values presented are representative and should be experimentally determined during method validation for this compound.

Table 1: HPLC-UV Method Validation Parameters (Representative)

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: LC-MS/MS Method Validation Parameters (Representative)

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.05 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the quantification of this compound in plant extracts. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and selectivity of the analysis. For accurate and reliable results, it is imperative that the chosen method is fully validated according to ICH guidelines, establishing specific performance characteristics for this compound. The presented protocols serve as a comprehensive starting point for researchers, scientists, and drug development professionals working with Tinospora crispa and its bioactive constituents.

References

- 1. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 2. Antioxidant and lipophilic constituents of Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. banglajol.info [banglajol.info]

- 5. scispace.com [scispace.com]

- 6. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Borapetoside F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a furanoditerpene glycoside that can be isolated from Tinospora crispa.[1] This compound, along with other borapetosides, has garnered interest for its potential therapeutic properties, including its role in improving insulin (B600854) sensitivity and its potential as an antidiabetic agent.[2][3][4] As research into the therapeutic applications of this compound continues, the need for a reliable and accurate analytical method for its quantification is critical for quality control, pharmacokinetic studies, and formulation development.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol provides a framework for the separation and quantification of this compound in various sample matrices.

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in a sample. A C18 stationary phase is used to retain the analyte, and a mobile phase gradient of acetonitrile (B52724) and water allows for the controlled elution of this compound. Detection is achieved using a UV-Vis detector, leveraging the chromophoric properties of the furan (B31954) ring in the molecule. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a standard calibration curve.

Experimental Protocol: HPLC Analysis of this compound

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

Reagents and Standards

-

This compound analytical standard (purity ≥95%).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Methanol (B129727) (HPLC grade).

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Example: Plant Extract)

-

Accurately weigh 1 g of powdered plant material.

-

Extract the sample with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

The following table summarizes the HPLC parameters for the analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 80% to 20% B35-40 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

Data Presentation: Method Validation Summary

The following table presents a summary of hypothetical quantitative data for the validation of the HPLC method for this compound.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from blank |

Visualizations

Experimental Workflow

Caption: Workflow for this compound analysis.

Simplified Signaling Pathway

The borapetosides, including this compound, have been noted for their potential to improve insulin sensitivity. The following diagram illustrates a simplified insulin signaling pathway that may be influenced by these compounds.

Caption: this compound's potential role in insulin signaling.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. This protocol can be readily implemented in research and quality control laboratories. The method may require optimization depending on the specific sample matrix and analytical instrumentation. The provided workflow and signaling pathway diagrams offer a visual representation of the analytical process and the potential biological context of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Borapetoside F using Liquid Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction: